5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1781384-93-7
Cat. No.: VC3111212
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1781384-93-7 |
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Molecular Formula | C12H12ClN3O |
Molecular Weight | 249.69 g/mol |
IUPAC Name | 5-(3-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C12H12ClN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2 |
Standard InChI Key | UUYCABFEBRBSRN-UHFFFAOYSA-N |
SMILES | C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Canonical SMILES | C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Properties
Chemical Structure and Composition
5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a 1,2,4-oxadiazole core with a 3-chlorophenyl group at position 5 and a pyrrolidin-3-yl substituent at position 3. This arrangement creates a molecule with multiple sites for potential hydrogen bonding and receptor interactions, contributing to its biological relevance.
The compound belongs to the family of 3,5-disubstituted-1,2,4-oxadiazoles, which have gained significant attention in medicinal chemistry due to their diverse pharmacological profiles . The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered heterocyclic structure, providing favorable physical, chemical, and pharmacokinetic properties that enhance pharmacological activities through hydrogen bond interactions with biomacromolecules .
Physicochemical Properties
Based on analysis of structurally similar compounds, 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole would be expected to exhibit physicochemical properties comparable to related oxadiazole derivatives. These predicted properties are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
The chlorine atom at the meta position of the phenyl ring likely enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to non-halogenated analogs. The pyrrolidin-3-yl substituent adds a basic nitrogen center that can improve aqueous solubility and provides an additional site for hydrogen bonding and target interaction.
Synthesis Methods
General Synthetic Approaches for 1,2,4-Oxadiazoles
Several established methods exist for synthesizing 3,5-disubstituted-1,2,4-oxadiazole derivatives, which can be adapted for the preparation of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. The most common synthetic routes involve the reaction of amidoximes with carboxylic acid derivatives or the cyclodehydration of O-acyl amidoximes .
Based on literature precedents for similar compounds, potential synthetic pathways for 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:
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Reaction of pyrrolidine-3-carboxamidoxime with 3-chlorobenzoyl chloride followed by cyclodehydration.
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Coupling of pyrrolidine-3-carbonitrile with hydroxylamine to form an amidoxime intermediate, followed by reaction with 3-chlorobenzoic acid in the presence of a coupling agent such as EDC or DCC, and subsequent cyclization .
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Oxidative cyclization methods using reagents such as iodine, as demonstrated in the synthesis of various 2-amino-5-substituted 1,3,4-oxadiazoles .
Optimization Strategies
Recent advances in synthetic methodologies for oxadiazole derivatives suggest several optimization strategies that could enhance the yield and purity of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:
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Use of microwave irradiation for the cyclodehydration step, which has been shown to increase reaction efficiency for similar compounds .
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Application of green chemistry approaches, such as solvent-free conditions or environmentally friendly catalysts like T3P (propanephosphonic anhydride) .
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Photocatalytic methods employing visible light and catalysts such as eosin-Y, which have demonstrated high yields in the synthesis of structurally related oxadiazoles .
For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles evaluated for phosphodiesterase inhibition (PDE4B2) showed that compounds with cyclic rings bearing heteroatoms at the 5-position exhibited significant activity . The 3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 9a) was identified as the most potent inhibitor with an IC₅₀ value of 5.28 μM against PDE4B2 .
Structure-Activity Relationships
Impact of Structural Elements on Activity
Understanding the structure-activity relationships (SARs) of oxadiazole derivatives provides insights into the potential biological profile of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:
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Oxadiazole Core: The 1,2,4-oxadiazole scaffold serves as a rigid bioisostere for esters, amides, and carbamates, potentially enhancing metabolic stability while maintaining biological activity .
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3-Chlorophenyl Group: Halogen substituents, particularly chlorine, at the meta position of the phenyl ring have been associated with enhanced receptor binding and increased lipophilicity in similar compounds . The presence of this group in 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may contribute to improved target selectivity and membrane permeability.
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Pyrrolidin-3-yl Substituent: Nitrogen-containing heterocycles like pyrrolidine often contribute to favorable pharmacokinetic properties and specific binding interactions with biological targets . The positioning at the 3-position of the pyrrolidine ring may provide optimal spatial arrangement for interaction with target binding sites.
Comparison with Structural Analogs
Table 3: Comparison of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with Structurally Related Compounds
The differences between these analogs suggest that 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may possess a unique pharmacological profile. The specific combination of the meta-chlorophenyl group and the pyrrolidin-3-yl substituent could provide an optimal balance of lipophilicity and hydrogen-bonding capacity for particular therapeutic applications.
Applications in Drug Discovery
Medicinal Chemistry Relevance
The unique structural features of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole position it as a potentially valuable compound in medicinal chemistry. Oxadiazole-containing compounds have garnered significant interest in drug discovery due to their favorable drug-like properties and diverse biological activities .
Several advantageous properties of oxadiazole-containing compounds that may apply to 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:
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Enhanced metabolic stability compared to compounds containing ester or amide groups .
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Improved hydrogen bonding capabilities that facilitate interaction with biological targets .
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Appropriate balance of lipophilicity and hydrophilicity, contributing to favorable pharmacokinetic properties .
Future Research Directions
Structure Optimization Opportunities
Further research on 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could focus on several avenues for structural optimization:
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Substitution Patterns: Investigation of different substitution patterns on the chlorophenyl ring to determine the optimal position for halogen substituents.
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Pyrrolidine Modifications: Exploration of derivatives with functionalized pyrrolidine rings, such as hydroxyl or amino substituents, to enhance target specificity.
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Hybrid Molecules: Development of hybrid compounds incorporating 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with other pharmacologically active scaffolds, similar to the quinoxaline-oxadiazole hybrids that have shown promising anticancer activity .
Research Gaps and Challenges
Several research gaps need to be addressed to fully elucidate the potential of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:
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Comprehensive Structure-Activity Relationships: Systematic studies examining the effect of various substituents on the phenyl ring and modifications to the pyrrolidine moiety.
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Target Identification and Validation: Identification of specific biological targets and binding modes through in silico modeling, biochemical assays, and structural biology techniques.
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Pharmacokinetic Profiling: Detailed investigation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess drug-likeness and developability.
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